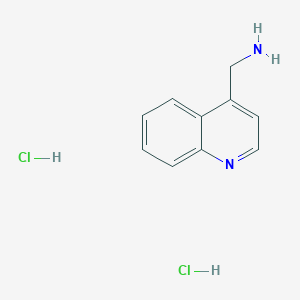

Quinolin-4-ylmethanamine dihydrochloride

CAS No.: 878778-84-8

Cat. No.: VC3360544

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878778-84-8 |

|---|---|

| Molecular Formula | C10H12Cl2N2 |

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | quinolin-4-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H |

| Standard InChI Key | MWFIZNMXSPLSJY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl |

Introduction

Quinolin-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of quinolin-4-ylmethanamine, which is known for its interactions with biological systems, including antibacterial properties and potential neuroprotective effects. This article will delve into the properties, synthesis, and applications of quinolin-4-ylmethanamine dihydrochloride, providing a comprehensive overview based on available scientific literature.

Synthesis

The synthesis of quinolin-4-ylmethanamine typically involves the Mannich reaction, where quinoline reacts with formaldehyde and ammonia. To produce the dihydrochloride salt, the base form of quinolin-4-ylmethanamine is treated with hydrochloric acid.

Biological Activities

While specific biological activities of quinolin-4-ylmethanamine dihydrochloride are not extensively documented, its base form, quinolin-4-ylmethanamine, has been studied for its antibacterial properties and potential neuroprotective effects. It targets bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and transcription. Additionally, it interacts with amyloid-beta peptides, which are associated with neurodegenerative diseases like Alzheimer's disease, potentially mitigating neurotoxicity.

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume